Wee 1/Chk1 Inhibitor

Cell Cycle Checkpoint DNA Damage Response Kinase Inhibitor Selectivity

Researchers studying the G2/M checkpoint often face irreproducible results due to off-target effects from selective Wee1 or Chk1 inhibitors. This pyrrolocarbazole-based compound provides validated balanced dual inhibition with nanomolar potency. - **Dual target**: Wee1 (IC50=97 nM) & Chk1 (IC50=47 nM) - **Application**: Synthetic lethality in p53-deficient models; replication fork stability studies - **Supply**: Single-agent solution eliminates multi-drug dosing complexity

Molecular Formula C20H14N2O4
Molecular Weight 346.3 g/mol
Cat. No. B15124005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWee 1/Chk1 Inhibitor
Molecular FormulaC20H14N2O4
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O.O
InChIInChI=1S/C20H12N2O3.H2O/c23-11-6-7-14-13(8-11)16-15(21-14)9-12(10-4-2-1-3-5-10)17-18(16)20(25)22-19(17)24;/h1-9,21,23H,(H,22,24,25);1H2
InChIKeyBYBJRPZQCMIOPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wee 1/Chk1 Dual Inhibitor Overview


Wee 1/Chk1 Inhibitor (CAS 1177150-89-8) is a pyrrolocarbazole-based small molecule that simultaneously targets the G2/M cell cycle checkpoint kinases Wee1 and Chk1 with nanomolar potency . This ATP-competitive inhibitor is characterized by its balanced dual-inhibition profile, distinguishing it from both highly selective Wee1 inhibitors and Chk1-selective agents . The compound is primarily utilized in preclinical oncology research to interrogate the coordinated roles of Wee1 and Chk1 in DNA damage response, replication stress, and mitotic entry regulation .

Pathway
G2/M cell cycle checkpoint and DNA damage response studies
Profile
Simultaneous Wee1/Chk1 dual-inhibition interrogation
Context
Preclinical oncology research tool; not for human or veterinary use

Wee 1/Chk1 Inhibitor Selectivity Guide


Inhibitors targeting the Wee1 and Chk1 kinases exhibit starkly divergent selectivity profiles, with some agents displaying high selectivity for one kinase while others offer balanced dual inhibition . For instance, the selective Wee1 inhibitor MK-1775 (Adavosertib) demonstrates an IC50 of 5.2 nM against Wee1 with minimal Chk1 activity , whereas PD0166285 is a potent Wee1 inhibitor (IC50 = 24 nM) but a weak Chk1 inhibitor (IC50 = 3.433 µM) . Conversely, PD 407824 shows preferential Chk1 inhibition (IC50 = 47 nM) over Wee1 (IC50 = 97 nM) . These divergent profiles directly impact experimental outcomes, as the biological consequences of Wee1 versus Chk1 inhibition on cell cycle progression and DNA damage response are mechanistically distinct [1]. Substituting one inhibitor for another without accounting for these quantitative differences in target engagement can lead to irreproducible results and misinterpretation of pathway biology.

  • Selective Wee1 inhibitors
    Agents like MK-1775 lack Chk1 activity; substitution may shift checkpoint override outcomes and DNA damage response interpretation.
  • Selective Chk1 inhibitors
    Compounds such as CCT245737 do not inhibit Wee1; G2/M abrogation may require a separate Wee1 inhibitor, complicating direct replacement.
  • Structurally related pyrrolocarbazoles
    PD0166285 has minimal Chk1 activity, and off-target kinase profiles differ; assay outcomes may not transfer between analogs.

Wee 1/Chk1 Inhibitor: Differentiation Evidence


Balanced Dual Inhibition vs. Selective Inhibitors

Wee 1/Chk1 Inhibitor (CAS 1177150-89-8) exhibits balanced dual inhibition of both Wee1 and Chk1 kinases, with IC50 values of 97 nM for Wee1 and 47 nM for Chk1 . In contrast, the clinical-stage selective Wee1 inhibitor MK-1775 (Adavosertib) displays an IC50 of 5.2 nM against Wee1 but is not a Chk1 inhibitor, while the selective Chk1 inhibitor CCT245737 shows an IC50 of 1.3 nM against Chk1 with negligible Wee1 activity [1]. The dual inhibitor's balanced profile enables simultaneous interrogation of both kinases within a single experimental system, eliminating the need for combination treatments and reducing confounding variables introduced by multi-agent dosing.

Dual vs. Selective Inhibitors
Cross-study comparable
Target: Wee1 IC50 97 nM, Chk1 IC50 47 nM
MK-1775: Wee1 IC50 5.2 nM (no Chk1)
CCT245737: Chk1 IC50 1.3 nM (no Wee1)
Supports dual-pathway investigation without multi-agent dosing variables.
Balanced profile may reduce confounding effects in co-inhibition studies.
Cell Cycle Checkpoint DNA Damage Response Kinase Inhibitor Selectivity

Reversed Selectivity vs. PD 407824

Wee 1/Chk1 Inhibitor (CAS 1177150-89-8) and PD 407824 are both pyrrolocarbazole-based dual inhibitors of Wee1 and Chk1, yet they exhibit reversed selectivity profiles. Wee 1/Chk1 Inhibitor displays IC50 values of 97 nM for Wee1 and 47 nM for Chk1 (approximately 2-fold preference for Chk1) . In contrast, PD 407824 shows IC50 values of 97 nM for Wee1 and 47 nM for Chk1, indicating a preference for Chk1 inhibition . This reversal in selectivity, despite structural similarity, underscores the importance of precise compound selection for experiments requiring defined ratios of Wee1 to Chk1 inhibition.

Selectivity vs. PD 407824
Data to verify
Target: Wee1 IC50 97 nM, Chk1 IC50 47 nM
PD 407824: Wee1 IC50 97 nM, Chk1 IC50 47 nM (reported)
Reversed selectivity context highlights structure-activity divergence.
Exact selectivity ratio requires verification in target assay.
Structure-Activity Relationship Kinase Selectivity Chemical Probe Development

Chk1 Inhibition Advantage vs. PD0166285

Wee 1/Chk1 Inhibitor (CAS 1177150-89-8) demonstrates robust dual inhibition with IC50 values of 97 nM for Wee1 and 47 nM for Chk1 . In contrast, PD0166285 is a potent Wee1 inhibitor (IC50 = 24 nM) but exhibits weak Chk1 inhibition (IC50 = 3.433 µM), representing an approximately 73-fold difference in Chk1 potency . This substantial difference in Chk1 inhibitory activity means that PD0166285 functions primarily as a Wee1 inhibitor in cellular contexts, whereas Wee 1/Chk1 Inhibitor provides near-equipotent dual inhibition.

Chk1 Potency vs. PD0166285
Data to verify
Target: Chk1 IC50 47 nM
PD0166285: Chk1 IC50 3,433 nM (≈73-fold difference)
Supports studies requiring potent Chk1 and Wee1 co-inhibition.
PD0166285 lacks meaningful Chk1 activity at relevant concentrations.
G2 Checkpoint Abrogation Mitotic Catastrophe DNA Damage Sensitization

Off-Target Inhibition of Cdk4 and PKC

Wee 1/Chk1 Inhibitor (CAS 1177150-89-8) is documented to also inhibit Cdk4 and PKC in addition to Wee1 and Chk1 . In contrast, PD 407824 displays selectivity over PKC (IC50 = 3.4 µM) and Cdk4 (IC50 = 3.75 µM) . While specific IC50 values for Cdk4 and PKC inhibition by Wee 1/Chk1 Inhibitor are not reported in the technical datasheet, the explicit notation of this activity serves as a critical consideration for experimental design. Researchers investigating pathways where Cdk4 or PKC activity could confound results should account for this off-target profile.

Off-Target Cdk4/PKC
Data to verify
Target: inhibits Cdk4 and PKC (values not reported)
PD 407824: PKC IC50 3.4 µM, Cdk4 IC50 3.75 µM
Off-target kinase activity may require control experiments.
Selectivity vs. Cdk4/PKC not quantified for target compound.
Kinase Selectivity Profiling Chemical Biology Target Validation

Wee 1/Chk1 Inhibitor Research Applications


G2/M Checkpoint Regulation by Wee1/Chk1

The balanced dual inhibition of Wee1 and Chk1 at nanomolar concentrations (Wee1 IC50 = 97 nM, Chk1 IC50 = 47 nM) makes Wee 1/Chk1 Inhibitor ideal for studies requiring simultaneous blockade of both kinases . This enables researchers to investigate the integrated roles of Wee1 and Chk1 in regulating CDK1 activity and mitotic entry following DNA damage, without the confounding effects of using two separate inhibitors with different pharmacokinetic properties.

Synthetic Lethality in p53-Deficient Cancer Models

Given the established synthetic lethal relationship between Wee1/Chk1 inhibition and p53 deficiency, Wee 1/Chk1 Inhibitor provides a single-agent tool for high-throughput screening of p53-mutant cancer cell lines [1]. The compound's balanced dual inhibition profile simplifies combination studies with DNA-damaging agents, enabling efficient identification of synergistic interactions without the complexity of multi-drug dosing regimens.

Replication Stress & DNA Damage Response Dynamics

The potent Chk1 inhibition (IC50 = 47 nM) combined with Wee1 inhibition (IC50 = 97 nM) positions Wee 1/Chk1 Inhibitor as a valuable tool for studying replication fork stability and the DNA damage response . In contrast to selective Chk1 inhibitors like CCT245737 (Chk1 IC50 = 1.3 nM) that may require complementary Wee1 inhibition via a second agent to fully abrogate the G2/M checkpoint, Wee 1/Chk1 Inhibitor offers a single-compound solution for checkpoint override experiments [2].

SAR Probe for Pyrrolocarbazole Dual Inhibitors

As a pyrrolocarbazole derivative with a defined selectivity profile (Chk1 preference over Wee1), Wee 1/Chk1 Inhibitor serves as a reference compound for medicinal chemistry efforts aimed at developing next-generation dual Wee1/Chk1 inhibitors . Its well-characterized potency and selectivity provide a benchmark for evaluating novel analogs, particularly when compared to structurally related compounds like PD 407824 .

Application
Selection Property
Validation Focus
G2/M checkpoint signaling studies
Dual Wee1/Chk1 inhibition profile
CDK1 activity and mitotic entry endpoints
p53-deficient cancer cell line screening
Single-agent dual inhibition
Synthetic lethality and DNA damage sensitization assays
Replication stress and DDR studies
Chk1-preferring dual inhibition
Replication fork stability and checkpoint override endpoints
Pyrrolocarbazole SAR context
Defined selectivity benchmark
Kinase selectivity profiling and analog ranking

Technical Documentation Hub

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50 linked technical documents
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